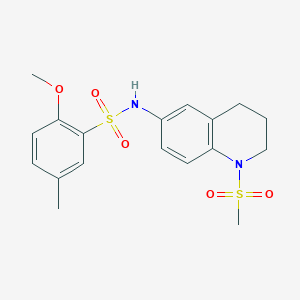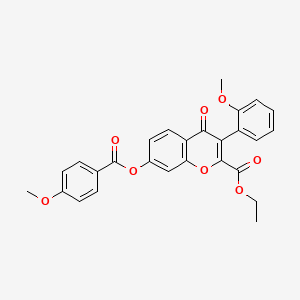
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate, also known as EMBOC-MB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Occurrence and Environmental Impact of Analogous Compounds
Parabens and Environmental Concerns : Parabens, which share similar ester functional groups with the compound , are widely used as preservatives in various products. Studies have highlighted their presence in aquatic environments, raising concerns about their potential as weak endocrine disrupters and their environmental fate. Despite wastewater treatments effectively reducing their concentration, parabens remain detectable in effluents and surface waters, necessitating further research into their long-term impacts (Haman et al., 2015).
Synthetic Approaches and Chemical Properties
Synthetic Protocols for Chromenones : The compound falls under the category of chromenones, which are core structures in many secondary metabolites with significant pharmacological importance. Various synthetic protocols for chromenones, including Suzuki coupling reactions and reactions of 3-formylcoumarin, have been reviewed, highlighting efficient methods for generating these compounds and their derivatives. This provides a foundation for exploring synthetic pathways for the compound (Mazimba, 2016).
Antioxidant Activity and Analysis
Analytical Methods for Determining Antioxidant Activity : Given the potential for the compound to exhibit antioxidant properties due to its structural features, it is relevant to consider the range of analytical methods used in assessing antioxidant activity. These include assays based on hydrogen atom transfer and electron transfer, offering insights into the compound’s antioxidant capacity and its implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
ethyl 7-(4-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(19-7-5-6-8-21(19)32-3)24(28)20-14-13-18(15-22(20)35-25)34-26(29)16-9-11-17(31-2)12-10-16/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWZOWDJANJVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-3-(2-methoxyphenyl)-4-oxochromen-7-yl 4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

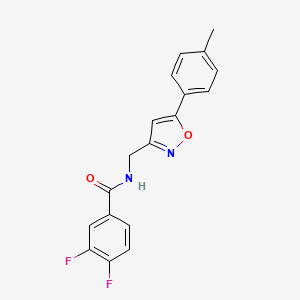
![N-(benzo[d]thiazol-2-yl)-2-(benzylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2510255.png)
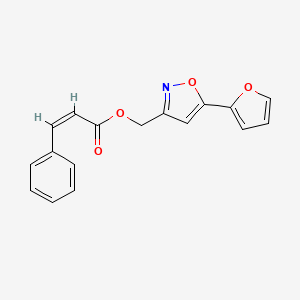

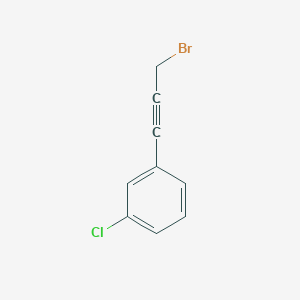
![N-(4-methoxyphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2510261.png)
![N-Ethyl-N-[2-[3-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2510267.png)
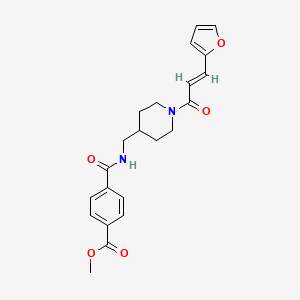
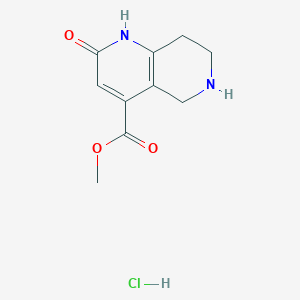
![1-(2-Fluorophenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510270.png)

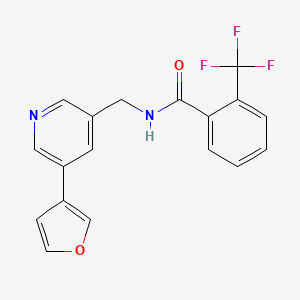
![1-[(5-Bromopyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2510274.png)
